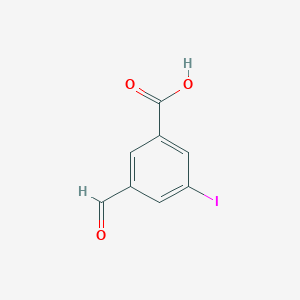

3-Formyl-5-iodobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXFEXDZTIEBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Formyl-5-iodobenzoic acid synthesis methods

An In-depth Technical Guide to the Synthesis of 3-Formyl-5-iodobenzoic Acid

Abstract

3-Formyl-5-iodobenzoic acid is a valuable bifunctional building block in medicinal chemistry and organic synthesis, prized for its utility in constructing complex molecular architectures, particularly as a linker in targeted protein degraders and other novel therapeutic agents.[1] Its structure incorporates three distinct functional handles—a carboxylic acid, an aldehyde, and an aryl iodide—each offering a gateway for diverse chemical transformations. This guide provides a comprehensive overview of the strategic approaches to its synthesis, focusing on robust and scalable methodologies. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols based on established literature precedents, and offer a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific application.

Introduction and Strategic Importance

The unique trifunctional nature of 3-Formyl-5-iodobenzoic acid (CAS 1289015-17-3) makes it a highly sought-after reagent.[2][3] The carboxylic acid and aldehyde groups serve as versatile points for amide bond formation, reductive amination, or condensation reactions, while the aryl iodide is a prime substrate for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings.[4] This combination allows for the sequential or orthogonal introduction of different molecular fragments, a critical capability in the design of PROTACs, molecular probes, and focused compound libraries.[1]

The primary challenge in its synthesis lies in achieving the desired 1,3,5-substitution pattern on the benzene ring, requiring careful control over regioselectivity while managing the mutual electronic influence of two deactivating, meta-directing groups.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two primary disconnection strategies, which form the basis of the most practical synthetic pathways. The analysis highlights the key bond formations required to assemble the target molecule from commercially available starting materials.

Caption: Reaction scheme for Pathway A: Iodination of 3-Formylbenzoic Acid.

Detailed Experimental Protocol (Representative Method)

This protocol is adapted from established procedures for the iodination of deactivated benzoic acid derivatives. [5][6]Safety Precaution: This reaction involves strong acids and oxidizing agents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials and Reagents:

-

3-Formylbenzoic acid (1.0 eq)

-

Iodic acid (HIO₃) (0.5 eq)

-

Acetic acid, glacial

-

Acetic anhydride

-

Sulfuric acid, concentrated (98%)

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-formylbenzoic acid (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.

-

Acid Addition: Cool the stirred mixture in an ice-water bath to approximately 5 °C. Slowly and carefully add concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10-15 °C. [6]3. Reagent Addition: Once the sulfuric acid has been added, add solid iodic acid (0.5 eq) to the mixture in one portion.

-

Reaction Progression: Stir the reaction mixture for 1 hour in the ice bath, then allow it to warm to room temperature and stir for an additional hour. Subsequently, heat the mixture to 45-50 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. [6]5. Work-up: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing a stirred solution of crushed ice and sodium sulfite. [6]The sodium sulfite quenches any remaining oxidizing agents and reduces excess iodine to iodide.

-

Precipitation and Filtration: Stir the resulting slurry for 30-60 minutes to allow for complete precipitation of the crude product. Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol or acetic acid/water). Alternatively, for higher purity, dissolve the crude solid in ethyl acetate, wash with water and then brine, dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

Alternative Synthetic Pathway: Formylation of 3-Iodobenzoic Acid

This pathway begins with the readily available 3-iodobenzoic acid. The challenge here is the introduction of a formyl group at the C5 position. Standard electrophilic formylation methods (e.g., Vilsmeier-Haack, Gattermann-Koch) are generally ineffective on such a strongly deactivated ring.

More advanced techniques are required:

-

Directed Ortho-Metalation (DoM): The carboxylic acid can direct metalation (lithiation) to the ortho C2 position. To achieve C5 formylation, the carboxylate would need to be protected or a different directing group strategy employed, making this route complex.

-

Halogen-Metal Exchange followed by Formylation: A more plausible route involves a low-temperature halogen-metal exchange at the C3-I bond using an organolithium reagent (e.g., n-BuLi or t-BuLi), followed by quenching the resulting aryllithium intermediate with a formylating agent like N,N-dimethylformamide (DMF). This approach is powerful but requires strictly anhydrous conditions and careful temperature control to avoid side reactions.

-

Palladium-Catalyzed Formylation: Modern cross-coupling methods can be used to introduce a formyl group. This could involve reacting 3-iodobenzoic acid (or its ester derivative) with a formyl synthon under palladium catalysis, for example, using carbon monoxide and a silane reductant. [5]This method offers good functional group tolerance but requires specialized equipment and catalysts.

Due to the technical challenges and stringent reaction conditions required, this pathway is generally considered less practical for routine lab-scale synthesis compared to the electrophilic iodination route unless specific isotopic labeling or precursor availability dictates its use.

Comparative Analysis of Synthetic Routes

| Feature | Pathway A: Electrophilic Iodination | Pathway B: Formylation |

| Starting Material | 3-Formylbenzoic Acid | 3-Iodobenzoic Acid |

| Reagent Cost & Availability | Readily available, moderate cost. | Readily available, moderate cost. |

| Key Transformation | Electrophilic Aromatic Substitution | Halogen-Metal Exchange or Pd-Catalysis |

| Regiocontrol | Excellent. Both groups direct to C5. | Challenging. Requires specific conditions to avoid ortho-functionalization or side reactions. |

| Reaction Conditions | Strong acids, moderate heat. | Cryogenic temperatures, inert atmosphere, strictly anhydrous conditions (for lithiation). |

| Scalability | Good. The procedure is amenable to scale-up. | Moderate. Cryogenic reactions can be difficult to scale. |

| Key Advantages | High regioselectivity, operational simplicity. | Utilizes a different set of reactions, potentially useful for analog synthesis. |

| Key Disadvantages | Use of highly corrosive acids. | Stringent reaction conditions, potential for low yields if not optimized. |

Conclusion and Recommendations

For the synthesis of 3-Formyl-5-iodobenzoic acid, Pathway A (Electrophilic Iodination of 3-Formylbenzoic Acid) represents the most robust, reliable, and scalable strategy. The inherent directing effects of the substituents provide excellent regiochemical control, and the reaction conditions, while requiring care, are standard for organic synthesis laboratories. This route offers a predictable and efficient means to access this valuable building block for applications in drug discovery and materials science. While alternative routes like the formylation of 3-iodobenzoic acid are chemically feasible, they present greater technical challenges and are best reserved for situations where the primary route is not viable.

References

-

Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (n.d.). NOP. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.

-

Organic Syntheses Procedure. (n.d.). Retrieved February 4, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN102428068B - Process for the iodination of aromatic compounds.

-

Organic Syntheses Procedure. (n.d.). Retrieved February 4, 2026, from [Link]

-

YouTube. (2020, December 7). Synthesis of p iodo benzoic acid. Retrieved February 4, 2026, from [Link]

-

Yurasov, M. S., & Zhdankin, V. V. (2007). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Beilstein Journal of Organic Chemistry, 3, 19. [Link]

-

Luliński, P., & Skulski, L. (2007). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Beilstein Journal of Organic Chemistry, 3, 19. [Link]

-

Luliński, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394–401. [Link]

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 1289015-17-3|3-Formyl-5-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN102428068B - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 6. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 3-Formyl-5-iodobenzoic Acid: A Technical Guide for Advanced Organic Synthesis

Abstract

3-Formyl-5-iodobenzoic acid is a trifunctional aromatic building block poised for significant applications in organic synthesis, particularly in the realms of drug discovery and materials science. Its unique molecular architecture, featuring a carboxylic acid, an aldehyde, and an aryl iodide, offers orthogonal reactivity that can be strategically exploited to construct complex molecular scaffolds. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the potential applications of this versatile reagent. We will delve into its utility in palladium-catalyzed cross-coupling reactions, the synthesis of diverse heterocyclic systems, and its role as a bifunctional linker in advanced materials and bioconjugates. This guide is intended to serve as a practical and insightful resource, complete with detailed experimental protocols, mechanistic discussions, and visual workflows to inspire and facilitate innovation in the laboratory.

Introduction: Unveiling a Trifunctional Linchpin

The strategic placement of three distinct functional groups on a single aromatic ring makes 3-Formyl-5-iodobenzoic acid a reagent of considerable interest for synthetic chemists. The carboxylic acid provides a handle for amide bond formation, esterification, or salt formation. The aldehyde group is a versatile precursor for imines, alcohols, and a variety of carbon-carbon bond-forming reactions. Critically, the aryl iodide is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and alkynyl moieties.[1] This trifunctionality allows for a modular and convergent approach to the synthesis of complex target molecules.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₅IO₃ | [2] |

| Molecular Weight | 276.03 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Storage | 2-8°C, protect from light, stored under nitrogen | [3] |

The strategic value of this compound lies in the ability to selectively address each functional group, opening up a vast landscape of potential synthetic transformations. This guide will explore several key areas where 3-Formyl-5-iodobenzoic acid can serve as a powerful tool.

Figure 1: Structure of 3-Formyl-5-iodobenzoic acid highlighting its three key functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader substrate scope.[4][5] This makes 3-Formyl-5-iodobenzoic acid an excellent substrate for reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: Accessing Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide.[6][7][8] By coupling 3-Formyl-5-iodobenzoic acid with various arylboronic acids, a diverse library of biaryl compounds can be generated. These structures are prevalent in pharmaceuticals and functional materials.

Figure 2: General workflow for the Suzuki-Miyaura coupling of 3-Formyl-5-iodobenzoic acid.

Exemplary Protocol: Suzuki-Miyaura Coupling of 3-Iodobenzoic Acid

Materials:

-

3-Iodobenzoic acid (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzoic acid, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with 1 M HCl to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry under vacuum to afford the biaryl product.

Causality Behind Experimental Choices:

-

Palladium(II) acetate and Triphenylphosphine: This combination forms the active Pd(0) catalyst in situ. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Potassium Carbonate: The base is crucial for the transmetalation step, activating the boronic acid.

-

Dioxane/Water Solvent System: This mixture provides good solubility for both the organic and inorganic reagents. Water also plays a role in the activation of the boronic acid.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3][6][9] This reaction is a powerful tool for the synthesis of arylalkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.

Exemplary Protocol: Sonogashira Coupling of an Aryl Iodide

The following is a general protocol for the Sonogashira coupling of an aryl iodide, which can be adapted for 3-Formyl-5-iodobenzoic acid.

Materials:

-

3-Formyl-5-iodobenzoic acid (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 3-Formyl-5-iodobenzoic acid, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise to the stirred mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired arylalkyne.

Heck Reaction: Alkenylation of the Aryl Ring

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This reaction provides a direct method for the vinylation of the aromatic ring of 3-Formyl-5-iodobenzoic acid.

Synthesis of Heterocyclic Scaffolds: Building Molecular Complexity

The aldehyde and carboxylic acid functionalities of 3-Formyl-5-iodobenzoic acid, in concert with the reactive iodide, make it an excellent precursor for the synthesis of a variety of heterocyclic compounds. These scaffolds are of paramount importance in medicinal chemistry.

Quinazolinone Synthesis

Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad range of biological activities. One potential application of 3-Formyl-5-iodobenzoic acid is in the synthesis of substituted quinazolinones. A plausible synthetic route involves the initial reaction of the aldehyde with an aminobenzamide to form a Schiff base, followed by an intramolecular cyclization. The resulting iodo-substituted quinazolinone can then be further functionalized via palladium-catalyzed cross-coupling reactions.

Figure 3: Proposed synthetic pathway to functionalized quinazolinones from 3-Formyl-5-iodobenzoic acid.

Isoindolinone Synthesis

Isoindolinones are another important class of nitrogen-containing heterocycles found in many biologically active molecules. 3-Formyl-5-iodobenzoic acid can serve as a precursor to isoindolinones through a reductive amination/lactamization cascade with a primary amine.

Exemplary Protocol: Synthesis of an Isoindolinone from 2-Formylbenzoic Acid

The following protocol for the synthesis of an isoindolinone from 2-formylbenzoic acid can be adapted for 3-Formyl-5-iodobenzoic acid.

Materials:

-

2-Formylbenzoic acid (1.0 equiv)

-

Primary amine (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

-

Dissolve 2-formylbenzoic acid and the primary amine in the solvent.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the isoindolinone.

3-Formyl-5-iodobenzoic Acid as a Bifunctional Linker

The orthogonal reactivity of the carboxylic acid and the aryl iodide makes 3-Formyl-5-iodobenzoic acid an attractive candidate for use as a bifunctional linker in various applications, including metal-organic frameworks (MOFs) and antibody-drug conjugates (ADCs).

Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned by modifying the organic linker. The carboxylic acid of 3-Formyl-5-iodobenzoic acid can coordinate with metal centers to form the framework, leaving the aldehyde and iodo groups available for post-synthetic modification. This would allow for the introduction of new functionalities within the pores of the MOF.

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, ADCs are a class of biopharmaceuticals that consist of a monoclonal antibody linked to a cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the ADC. 3-Formyl-5-iodobenzoic acid could potentially be developed into a novel linker. The carboxylic acid could be used to attach the molecule to the antibody, while the aldehyde could be used to conjugate the cytotoxic drug. The iodo group could be used for further modification or to attach a second payload.

Conclusion

3-Formyl-5-iodobenzoic acid is a highly versatile and synthetically valuable building block. Its trifunctional nature allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex organic molecules. This guide has highlighted its potential applications in palladium-catalyzed cross-coupling reactions for the synthesis of biaryls and arylalkynes, its utility as a precursor for important heterocyclic scaffolds such as quinazolinones and isoindolinones, and its prospective role as a bifunctional linker in materials science and medicinal chemistry. While the full synthetic potential of this reagent is still being explored, the exemplary protocols and mechanistic insights provided herein offer a solid foundation for researchers to harness its capabilities in their own synthetic endeavors. The continued exploration of the reactivity of 3-Formyl-5-iodobenzoic acid is certain to lead to the development of novel and efficient synthetic methodologies for the creation of valuable molecules.

References

-

Wikipedia. (2023, December 27). Heck reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

- Jana, S., & Sengupta, S. (2015). Recent Developments in the Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(4), 10-17.

-

Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved from [Link]

- Su, W., & Chen, J. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3486-3503.

- Gentile, F., & Chiacchio, U. (2016).

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

- Carrow, B. P., & Nozaki, K. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 19(10), 15591-15624.

- Singh, R. P., & Singh, V. K. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22375.

- Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.

- Carrow, B. P., & Nozaki, K. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6737-6773.

-

Chemistry LibreTexts. (2021, August 15). Heck Reaction. Retrieved from [Link]

- Gentile, F., & Chiacchio, U. (2016).

- Google Patents. (n.d.). WO2021158573A1 - Methods related to bioactive agents that convert from anions to molecules.

- Jain, N., & Verma, R. (2015). Linker Design for Antibody–Drug Conjugates.

- Google Patents. (n.d.). US20070281001A1 - High molecular weight, lipophilic, orally ingestible bioactive agents in formulations having improved bioavailability.

-

Wikipedia. (2023, October 29). Gewald reaction. Retrieved from [Link]

- Singh, R. P., & Singh, V. K. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22375.

- Carrow, B. P., & Nozaki, K. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6737-6773.

- Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.

- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

- Bargh, T. J., & Isidro-Llobet, A. (2019). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 12(3), 113.

Sources

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 3. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel method for the synthesis of 3-methylene isoindolinone [sioc-journal.cn]

- 7. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]

- 8. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20140079834A1 - Bioactive fractions and compounds from dalbergia sissoo for the prevention or treatment of osteo-health related disorders - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Step-by-Step Synthesis of a Biphenyl Aldehyde Intermediate and its Subsequent Reductive Amination

Introduction

3-Formyl-5-iodobenzoic acid is a versatile trifunctional building block in medicinal chemistry and drug discovery. Its three distinct functional groups—the carboxylic acid, the aldehyde, and the aryl iodide—offer orthogonal handles for sequential chemical modifications, enabling the construction of complex molecular architectures. The aryl iodide is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of biaryl structures. The aldehyde provides a reactive site for transformations like reductive amination to introduce diverse amine functionalities. This application note provides a detailed, two-step protocol for the synthesis of a biphenyl amine derivative starting from 3-formyl-5-iodobenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedure, but also the scientific rationale behind the chosen methodologies.

Reaction Overview

The synthetic route detailed herein involves two sequential key transformations:

-

Suzuki-Miyaura Coupling: The aryl iodide of 3-formyl-5-iodobenzoic acid is coupled with (4-methoxyphenyl)boronic acid to yield the biphenyl intermediate, 3-formyl-5-(4-methoxyphenyl)benzoic acid. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[1][2]

-

Reductive Amination: The aldehyde functionality of the biphenyl intermediate is then converted to a secondary amine through reductive amination with benzylamine, yielding 3-((benzylamino)methyl)-5-(4-methoxyphenyl)benzoic acid. This reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.[3][4]

Experimental Protocols

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Formyl-5-(4-methoxyphenyl)benzoic acid

This protocol outlines the palladium-catalyzed cross-coupling of 3-formyl-5-iodobenzoic acid with (4-methoxyphenyl)boronic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-Formyl-5-iodobenzoic acid | 276.01 | 1.00 g | 3.62 | 1.0 |

| (4-Methoxyphenyl)boronic acid | 151.96 | 0.61 g | 4.02 | 1.1 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 41 mg | 0.18 | 0.05 |

| Triphenylphosphine (PPh₃) | 262.29 | 95 mg | 0.36 | 0.1 |

| Potassium carbonate (K₂CO₃) | 138.21 | 1.50 g | 10.85 | 3.0 |

| 1,4-Dioxane | - | 20 mL | - | - |

| Water (degassed) | - | 5 mL | - | - |

Instrumentation:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Column chromatography setup

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-formyl-5-iodobenzoic acid (1.00 g, 3.62 mmol), (4-methoxyphenyl)boronic acid (0.61 g, 4.02 mmol), palladium(II) acetate (41 mg, 0.18 mmol), triphenylphosphine (95 mg, 0.36 mmol), and potassium carbonate (1.50 g, 10.85 mmol).

-

Solvent Addition: Add 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a few drops of acetic acid). The reaction is typically complete within 4-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and other insoluble materials. Wash the celite pad with a small amount of ethyl acetate.

-

Transfer the filtrate to a separatory funnel and add 50 mL of ethyl acetate.

-

Wash the organic layer with 1 M HCl (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) containing 1% acetic acid to obtain 3-formyl-5-(4-methoxyphenyl)benzoic acid as a solid.

Visualization of the Workflow:

Caption: Workflow for the Suzuki-Miyaura Coupling.

Part 2: Reductive Amination for the Synthesis of 3-((benzylamino)methyl)-5-(4-methoxyphenyl)benzoic acid

This protocol details the reductive amination of the biphenyl aldehyde intermediate with benzylamine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-Formyl-5-(4-methoxyphenyl)benzoic acid | 256.25 | 0.50 g | 1.95 | 1.0 |

| Benzylamine | 107.15 | 0.23 g (0.23 mL) | 2.15 | 1.1 |

| Sodium triacetoxyborohydride (STAB) | 211.94 | 0.62 g | 2.93 | 1.5 |

| Dichloromethane (DCM) | - | 20 mL | - | - |

| Acetic acid (glacial) | - | 2-3 drops | - | - |

Instrumentation:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) for purification (optional)

Step-by-Step Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-formyl-5-(4-methoxyphenyl)benzoic acid (0.50 g, 1.95 mmol) in dichloromethane (20 mL).

-

Amine Addition: Add benzylamine (0.23 mL, 2.15 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the imine formation. Stir the mixture at room temperature for 30 minutes.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (0.62 g, 2.93 mmol) portion-wise over 10 minutes. The addition may cause some effervescence. STAB is a mild and selective reducing agent suitable for reductive aminations, as it does not readily reduce the starting aldehyde.[5]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by preparative HPLC to yield 3-((benzylamino)methyl)-5-(4-methoxyphenyl)benzoic acid.

Visualization of the Workflow:

Caption: Workflow for the Reductive Amination.

Scientific Rationale and Causality

Suzuki-Miyaura Coupling:

-

Catalyst System: The combination of palladium(II) acetate and triphenylphosphine forms the active Pd(0) catalyst in situ. Triphenylphosphine acts as a ligand, stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: Potassium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.

-

Solvent System: The dioxane/water solvent system is commonly used for Suzuki couplings as it effectively dissolves both the organic substrates and the inorganic base.

Reductive Amination:

-

Catalyst: Acetic acid acts as a catalyst for the formation of the iminium ion intermediate, which is more electrophilic than the starting aldehyde and thus more readily reduced.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice due to its mildness and selectivity for imines and iminium ions over aldehydes and ketones. This chemoselectivity prevents the side reaction of reducing the starting aldehyde to an alcohol.[5]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Suzuki Coupling: Low or no conversion | Inactive catalyst | Ensure an inert atmosphere is maintained throughout the reaction. Use fresh, high-quality palladium catalyst and ligand. |

| Poor quality boronic acid | Use fresh boronic acid; older samples may have undergone decomposition. | |

| Reductive Amination: Incomplete reaction | Insufficient imine formation | Ensure the addition of a catalytic amount of acetic acid. Allow for a sufficient stirring time after the addition of the amine before adding the reducing agent. |

| Deactivated reducing agent | Use fresh sodium triacetoxyborohydride, as it can be hygroscopic. | |

| General: Difficulty in purification | Co-eluting impurities | Adjust the polarity of the eluent for column chromatography. For acidic products, adding a small amount of acetic acid to the eluent can improve peak shape and separation. Consider an alternative purification method such as recrystallization or preparative HPLC. |

Conclusion

This application note provides a robust and detailed two-step protocol for the synthesis of a substituted biphenyl amine derivative from 3-formyl-5-iodobenzoic acid. By leveraging the power of the Suzuki-Miyaura coupling and the efficiency of reductive amination, this methodology offers a versatile pathway for the creation of diverse molecular scaffolds relevant to drug discovery and development. The provided protocols, along with the scientific rationale and troubleshooting guide, are intended to empower researchers to successfully synthesize these and similar compounds in their own laboratories.

References

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (n.d.). Semantic Scholar. Retrieved February 4, 2026, from [Link]

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2002). PubMed. Retrieved February 4, 2026, from [Link]

-

Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid catalyzed by Cu‐AIA‐PC‐Pd. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2015). MDPI. Retrieved February 4, 2026, from [Link]

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). MDPI. Retrieved February 4, 2026, from [Link]

-

Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. Retrieved February 4, 2026, from [Link]

-

A Practical Catalytic Reductive Amination of Carboxylic Acids. (n.d.). The Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

-

A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. (2016). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

-

Synthesis of Amines from Carboxylic Amides. (2015). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

-

Synthesis of fluorescent (benzyloxycarbonylamino)(aryl)methylphosphonates. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2015). National Institutes of Health. Retrieved February 4, 2026, from [Link]

- Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. (n.d.). Google Patents.

-

Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2. (2016). Bulgarian Chemical Communications. Retrieved February 4, 2026, from [Link]

-

Reductive Amination Reaction. (2011). OpenBU. Retrieved February 4, 2026, from [Link]

-

Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences. Retrieved February 4, 2026, from [Link]

-

Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

The Strategic Application of 3-Formyl-5-iodobenzoic Acid in the Synthesis of Novel Kinase Inhibitors

Introduction: A Multifunctional Scaffold for Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of anticancer and anti-inflammatory drug development. The judicious selection of starting materials is paramount to the successful construction of complex molecular architectures capable of interacting with the intricate binding sites of protein kinases. 3-Formyl-5-iodobenzoic acid has emerged as a preeminent building block in this endeavor, offering a unique trifecta of reactive functional groups—an aldehyde, an aryl iodide, and a carboxylic acid. This strategic arrangement provides medicinal chemists with orthogonal chemical handles, enabling the systematic and modular elaboration of a central scaffold to explore structure-activity relationships (SAR) with exceptional precision.[1]

The aryl iodide moiety serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] These powerful transformations allow for the introduction of a wide array of aryl and heteroaryl substituents, which are often crucial for establishing key interactions within the ATP-binding pocket of kinases.[2][3] Concurrently, the formyl group provides a gateway for the installation of diverse amine functionalities through reductive amination, a robust and widely utilized reaction in pharmaceutical synthesis.[4][5] This allows for the exploration of the solvent-exposed regions of the kinase domain, often leading to enhanced potency and improved pharmacokinetic properties. Finally, the carboxylic acid functionality can be readily converted to a variety of amides and esters, providing another avenue for molecular diversification and interaction with the target protein.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 3-formyl-5-iodobenzoic acid in the synthesis of next-generation kinase inhibitors. We will delve into the key synthetic strategies, provide step-by-step experimental procedures, and offer insights into the rationale behind these methodologies.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of 3-formyl-5-iodobenzoic acid in kinase inhibitor synthesis can be broadly categorized into three primary transformations, each targeting one of the key functional groups. The order and combination of these reactions can be strategically planned to achieve the desired final compound architecture.

Figure 1: Key synthetic transformations of 3-formyl-5-iodobenzoic acid.

Palladium-Catalyzed Cross-Coupling of the Aryl Iodide

The carbon-iodine bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of iodine as a leaving group.[1] The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the aryl iodide and an organoboron species, is a particularly powerful tool for introducing biaryl motifs commonly found in kinase inhibitors.[3][6][7]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-formyl-5-iodobenzoic acid with a generic arylboronic acid.

Materials:

-

3-Formyl-5-iodobenzoic acid

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

-

Triphenylphosphine (PPh₃, 0.1 equivalents)

-

Potassium carbonate (K₂CO₃, 3.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask, add 3-formyl-5-iodobenzoic acid (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add 1,4-dioxane and water in a 4:1 ratio to the flask. The reaction mixture should be a suspension.

-

In a separate vial, pre-mix the palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) in a small amount of dioxane to form the active catalyst.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and acidify with 1 M HCl to a pH of ~2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Formyl-5-phenylbenzoic acid | 85 |

| 2 | 4-Methoxyphenylboronic acid | 3-Formyl-5-(4-methoxyphenyl)benzoic acid | 82 |

| 3 | Pyridine-3-boronic acid | 3-Formyl-5-(pyridin-3-yl)benzoic acid | 75 |

Reductive Amination of the Formyl Group

The aldehyde functionality of 3-formyl-5-iodobenzoic acid provides a versatile handle for introducing a wide range of primary and secondary amines via reductive amination.[4] This reaction typically proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5]

Figure 2: Workflow for reductive amination.

Protocol 2: General Procedure for Reductive Amination

This protocol describes a general procedure for the reductive amination of a Suzuki-coupled intermediate with a primary amine.

Materials:

-

3-Formyl-5-arylbenzoic acid (from Protocol 1)

-

Primary or secondary amine (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask, dissolve the 3-formyl-5-arylbenzoic acid (1.0 equivalent) in the chosen solvent (DCM or DCE).

-

Add the amine (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.

-

Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Amide Bond Formation from the Carboxylic Acid

The carboxylic acid moiety of the 3-formyl-5-iodobenzoic acid scaffold is readily converted into amides using standard peptide coupling reagents. This transformation is crucial for introducing functionalities that can form key hydrogen bonds with the hinge region of many kinases.

Protocol 3: General Procedure for Amide Coupling

This protocol details a general procedure for the amide coupling of the carboxylic acid intermediate with a primary or secondary amine using HATU as the coupling agent.

Materials:

-

Carboxylic acid intermediate (from Protocol 1 or 2)

-

Primary or secondary amine (1.2 equivalents)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equivalents)

-

Diisopropylethylamine (DIPEA, 3.0 equivalents)

-

Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask, dissolve the carboxylic acid intermediate (1.0 equivalent) in DMF.

-

Add the amine (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.2 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous lithium chloride solution, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Conclusion: A Versatile Platform for Kinase Inhibitor Discovery

3-Formyl-5-iodobenzoic acid represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its three distinct functional groups offer a modular and strategic approach to library synthesis and lead optimization. By employing robust and well-established synthetic methodologies such as Suzuki-Miyaura coupling, reductive amination, and amide bond formation, researchers can efficiently generate a diverse array of compounds for biological screening. The protocols and strategies outlined in this guide provide a solid foundation for harnessing the full potential of this powerful building block in the ongoing quest for new and effective targeted therapies.

References

- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide - Benchchem.

- 3-Iodo-5-(methoxycarbonyl)benzoic acid | 93116-99-5 | Benchchem.

- Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid - Benchchem.

- 3-Amino-5-iodobenzoic acid | 102153-73-1 - Benchchem.

- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC - NIH.

- 3-Formyl-5-iodobenzoic acid | 1289015-17-3 | PBC01517 - Biosynth.

- Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed.

- Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone - Benchchem.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications.

- EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents.

- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.

- 1289015-17-3 | 3-Formyl-5-iodobenzoic acid | Fluorinated Building Blocks | Ambeed.com.

- Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - NIH.

- (PDF) IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update.

- (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor - ResearchGate.

- Suzuki Coupling - Organic Chemistry Portal.

- 3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem.

- Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - ResearchGate.

- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman.

- WO2019148044A1 - Compounds for the treatment of kinase-dependent disorders - Google Patents.

- Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed.

- Reductive Amination, and How It Works - Master Organic Chemistry.

- The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar.

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

- (PDF) Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach - ResearchGate.

- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC - PubMed Central.

- Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold - PubMed.

- The Role of 2-Bromo-5-iodobenzoic Acid in Pharmaceutical Intermediate Synthesis.

- Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - MDPI.

- The Crucial Role of 4-Iodobenzoic Acid in Modern Pharmaceutical Synthesis.

Sources

- 1. 3-Amino-5-iodobenzoic acid | 102153-73-1 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. rose-hulman.edu [rose-hulman.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Formyl-5-iodobenzoic Acid

Welcome to the technical support center for the synthesis of 3-Formyl-5-iodobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of your synthesis. As Senior Application Scientists, we provide not just steps, but the reasoning behind them to ensure your success.

Synthetic Strategy Overview

The synthesis of 3-Formyl-5-iodobenzoic acid is a multi-step process that requires careful control of reaction conditions. A common and logical route involves two key transformations: the iodination of a benzoic acid derivative and the subsequent formylation. The order of these steps is critical. Performing the Sandmeyer reaction on 3-amino-5-formylbenzoic acid is challenging due to the potential for the aldehyde to interfere with the diazotization process. Therefore, a more robust synthetic pathway is outlined below.

Caption: Proposed synthetic route for 3-Formyl-5-iodobenzoic acid.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield of 3-Iodobenzoic Acid in the Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing iodine, but it is sensitive to several factors.[1] Low yields often stem from issues in the diazotization step or the subsequent copper-catalyzed substitution.[2]

| Symptom | Probable Cause(s) | Recommended Solution(s) |

| Reaction mixture turns dark brown/black prematurely. | 1. Decomposition of the diazonium salt: This is highly likely if the temperature rises above 5°C.[2] Aryl diazonium salts are thermally unstable. | Strict Temperature Control: Maintain a temperature of 0-5°C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.[2] |

| 2. Insufficiently acidic conditions: This can lead to the formation of diazoamino compounds. | Ensure Sufficient Acidity: Use an adequate excess of acid (e.g., HCl) to maintain a low pH. | |

| Incomplete consumption of starting material (3-aminobenzoic acid). | 1. Incomplete diazotization: Insufficient nitrous acid was generated. | Test for Excess Nitrous Acid: After the addition of sodium nitrite, use starch-iodide paper. A blue-black color indicates an excess of nitrous acid, confirming complete diazotization.[2] If the test is negative, add a small amount more of sodium nitrite solution. |

| 2. Slow rate of diazotization: The reaction may need more time at low temperatures. | Increase Reaction Time: After adding sodium nitrite, continue stirring at 0-5°C for an additional 15-30 minutes before proceeding. | |

| Formation of a significant amount of 3-hydroxybenzoic acid (phenol byproduct). | Reaction of the diazonium salt with water: This is a common side reaction, especially at elevated temperatures.[3] | Minimize Water Content & Maintain Low Temperature: While the reaction is aqueous, avoid unnecessary dilution. Crucially, keep the temperature strictly controlled until the diazonium salt is quenched with the iodide source. |

digraph "Troubleshooting_Sandmeyer" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Low Yield of\n3-Iodobenzoic Acid", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Temp [label="Is Temperature strictly\n0-5°C?", shape=diamond, fillcolor="#FBBC05"]; Acid [label="Is the solution\nsufficiently acidic?", shape=diamond, fillcolor="#FBBC05"]; Nitrite [label="Was excess nitrous acid\nconfirmed?", shape=diamond, fillcolor="#FBBC05"]; Phenol [label="Significant phenol\nbyproduct observed?", shape=diamond, fillcolor="#FBBC05"]; Sol_Temp [label="Maintain 0-5°C\nwith ice-salt bath.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Acid [label="Add more acid.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Nitrite [label="Add more NaNO₂\nsolution dropwise.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Phenol [label="Ensure low temp\nbefore KI addition.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Temp; Temp -> Acid [label="Yes"]; Temp -> Sol_Temp [label="No"]; Acid -> Nitrite [label="Yes"]; Acid -> Sol_Acid [label="No"]; Nitrite -> Phenol [label="Yes"]; Nitrite -> Sol_Nitrite [label="No"]; Phenol -> Sol_Phenol [label="Yes"];

}

Caption: Decision workflow for troubleshooting the Sandmeyer reaction.

Problem 2: Low Yield and/or Poor Regioselectivity in the Formylation of 3-Iodobenzoic Acid

The introduction of a formyl group onto the 3-iodobenzoic acid ring can be challenging. The Duff reaction is a potential method, though it is known for low yields.[4][5]

| Symptom | Probable Cause(s) | Recommended Solution(s) |

| Low conversion to the desired product. | 1. Deactivation of the aromatic ring: The carboxyl and iodo groups are deactivating, making electrophilic aromatic substitution difficult. | Use a more reactive formylation method: Consider the Vilsmeier-Haack reaction, which employs a more potent electrophile (the Vilsmeier reagent) and is suitable for less activated aromatic rings.[6][7] |

| 2. Steric hindrance: The position ortho to the iodine and meta to the carboxylic acid is sterically hindered. | Optimize Reaction Conditions: Increase reaction temperature and time, but monitor for decomposition. | |

| Formation of multiple isomers. | Lack of regioselectivity in the formylation reaction. | Choice of Reagents: The Duff reaction typically favors ortho-formylation to a hydroxyl group, which is not present here.[8] The Vilsmeier-Haack reaction can offer better regiocontrol in some cases. |

| Product is difficult to purify from starting material. | Similar polarities of the starting material and product. | Improve Purification Strategy: Consider converting the carboxylic acid to its methyl ester before formylation. The ester can be hydrolyzed back to the carboxylic acid after the formylation step. This changes the polarity and can simplify purification. |

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of reactions for this synthesis?

It is highly recommended to perform the iodination first, followed by formylation. The amino group in 3-aminobenzoic acid is a strong activating group, facilitating the Sandmeyer reaction. In contrast, formylating first would place a deactivating aldehyde group on the ring, making the subsequent Sandmeyer reaction more difficult.

Q2: Can I use direct iodination instead of the Sandmeyer reaction?

Direct iodination of benzoic acid is possible but often requires harsh conditions, such as using an oxidizing agent like nitric or iodic acid with molecular iodine.[9] This can lead to a mixture of isomers and di-iodinated products, complicating purification.[10] The Sandmeyer reaction, starting from 3-aminobenzoic acid, provides excellent regiocontrol.

Q3: My 3-iodobenzoic acid is a crude brown solid. How can I purify it before the formylation step?

A highly effective method for purifying iodobenzoic acids is through the recrystallization of their ammonium salt.[11] Dissolve the crude acid in hot water with a slight excess of ammonia to form the soluble ammonium salt. Decolorizing charcoal can be added to remove colored impurities. After filtration, the solution is cooled to crystallize the ammonium salt. The purified salt can then be re-acidified with a strong acid like HCl to precipitate the pure 3-iodobenzoic acid.[11]

Q4: Which formylation reaction is best suited for 3-iodobenzoic acid?

While several formylation reactions exist, such as the Gattermann-Koch and Duff reactions, they may not be ideal for this substrate.[4][12][13] The Gattermann-Koch reaction is generally limited to alkylbenzenes, and the Duff reaction works best with phenols.[5][12] The Vilsmeier-Haack reaction is a more versatile choice for deactivated aromatic rings.[6][7] It involves the use of a phosphorus oxychloride/dimethylformamide (DMF) mixture to generate the electrophilic Vilsmeier reagent.[6]

Q5: What are the key safety precautions for this synthesis?

-

Diazotization: Diazonium salts can be explosive when isolated and dry. Always use them in solution and at low temperatures.

-

Reagents: Handle reagents like phosphorus oxychloride and strong acids in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: Synthesis of 3-Iodobenzoic Acid via Sandmeyer Reaction

This protocol is adapted from established procedures for the Sandmeyer reaction.[2]

-

Dissolution: In a flask, dissolve 3-aminobenzoic acid in a solution of hydrochloric acid and water. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath. Add this cold sodium nitrite solution dropwise to the stirred 3-aminobenzoic acid salt suspension. Maintain the temperature between 0 and 5°C throughout the addition.

-

Confirmation: After the addition is complete, test for excess nitrous acid using starch-iodide paper. A positive test (the paper turning dark blue) indicates the completion of diazotization.

-

Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution should be observed.

-

Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Collect the precipitated solid by vacuum filtration.

-

Purification: Purify the crude 3-iodobenzoic acid by recrystallization, potentially via its ammonium salt as described in the FAQs.[11]

Protocol 2: Formylation of 3-Iodobenzoic Acid via Vilsmeier-Haack Reaction

This is a general procedure and may require optimization.

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) dropwise with stirring. Allow the mixture to stir at low temperature for 30 minutes to form the Vilsmeier reagent.[6]

-

Reaction: Dissolve 3-iodobenzoic acid in a suitable solvent (e.g., excess DMF or a chlorinated solvent) and add it to the prepared Vilsmeier reagent.

-

Heating: Heat the reaction mixture, for example, to 60-80°C, and monitor the reaction progress by TLC or LC-MS.

-

Hydrolysis: After completion, cool the reaction mixture and carefully pour it onto crushed ice. This will hydrolyze the intermediate iminium salt to the aldehyde.

-

Work-up: Adjust the pH with a base (e.g., sodium hydroxide solution) and extract the product with a suitable organic solvent.

-

Purification: Purify the crude 3-Formyl-5-iodobenzoic acid by column chromatography or recrystallization.

References

- Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Korea University Pure.

- 3-Amino-5-iodobenzoic acid | 102153-73-1. Benchchem.

- Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. NOP.

- Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega.

- m-IODOBENZOIC ACID. Organic Syntheses Procedure.

- p-IODOBENZOIC ACID. Organic Syntheses Procedure.

- Sandmeyer reaction. L.S.College, Muzaffarpur.

- ortho-Formylation of phenols. Organic Syntheses Procedure.

- The Duff Reaction: Researching A Modification. The ScholarShip.

- Preparation of 3-iodobenzoic acid. PrepChem.com.

- Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. Google Patents.

- 3-Formyl-5-iodobenzoic acid | 1289015-17-3 | PBC01517. Biosynth.

- Preparation method of 2-chloro-5-iodobenzoic acid. Google Patents.

- Vilsmeier-Haack Reaction. Chemistry Steps.

- Method of preparing and recovering 2-methyl-5-iodobenzoic acid. Google Patents.

- 3-Iodobenzoic acid | C7H5IO2 | CID 12060. PubChem.

- Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). YouTube.

- Technical Support Center: Optimizing the Sandmeyer Reaction for 3'-Bromoacetophenone Synthesis. Benchchem.

- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org.

- Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. ResearchGate.

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

- Gattermann reaction. Wikipedia.

- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate.

- ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. ResearchGate.

- Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). YouTube.

- Gattermann and Gattermann-Koch Formylation. Thermo Fisher Scientific - AU.

- Vilsmeier–Haack reaction. Wikipedia.

- Gatterman Koch Reaction. YouTube.

- Sandmeyer Reaction. Organic Chemistry Portal.

- Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals.

- Duff Reaction.

- Gattermann Koch Reaction Mechanism. BYJU'S.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Semantic Scholar.

- COF-300 synthesis and colloidal stabilization with substituted benzoic acids. Semantic Scholar.

- Process for making aromatic aldehydes. Google Patents.

- 3-Formyl-4-hydroxy-5-iodobenzoic acid | C8H5IO4 | CID 85784361. PubChem.

- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org.

- Vilsmeier-Haack reaction. Name-Reaction.com.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scirp.org [scirp.org]

- 4. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 5. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. benchchem.com [benchchem.com]

- 10. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. byjus.com [byjus.com]

Technical Support Center: Optimization of Suzuki Coupling Reactions with 3-Formyl-5-iodobenzoic Acid

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 3-Formyl-5-iodobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet challenging substrate. Here, we will address common issues, provide in-depth explanations for experimental choices, and offer detailed protocols to help you achieve high yields and purity in your reactions.

Introduction: The Challenges of a Multifunctional Substrate

3-Formyl-5-iodobenzoic acid is a valuable building block in medicinal chemistry and materials science. However, the presence of three distinct functional groups—an aryl iodide, an aldehyde, and a carboxylic acid—presents a unique set of challenges for the Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing nature of the formyl and carboxyl groups can influence the reactivity of the aryl iodide, while these same functional groups can potentially interact with the palladium catalyst or the basic reaction conditions. This guide will provide a systematic approach to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the aldehyde and carboxylic acid groups on 3-Formyl-5-iodobenzoic acid before performing a Suzuki coupling?

This is a common concern. While protecting group strategies are a standard approach in multi-step synthesis, for the Suzuki-Miyaura reaction, it is often possible to proceed without protection, given the reaction's generally high functional group tolerance.[1]

-

Carboxylic Acid: The carboxylate can potentially coordinate to the palladium center, leading to catalyst inhibition. However, with the appropriate choice of base and solvent, this interaction can be minimized. Many successful Suzuki couplings have been reported with free carboxylic acids.

-

Aldehyde: The formyl group is generally stable under typical Suzuki coupling conditions. However, under strongly basic conditions or in the presence of certain nucleophiles, side reactions involving the aldehyde can occur.

Recommendation: Attempt the reaction without protecting groups first. If you observe low yields, catalyst deactivation, or significant side product formation, then consider a protection strategy, such as esterification of the carboxylic acid.

Q2: What is the most common cause of low yield when using 3-Formyl-5-iodobenzoic acid?

Low yields with this substrate can stem from several factors:

-

Catalyst Inactivation: The carboxylic acid moiety is a potential catalyst poison. The carboxylate can coordinate to the Pd(II) intermediate, stabilizing it and hindering the catalytic cycle.

-

Suboptimal Base: An inappropriate base can either be too weak to efficiently promote transmetalation or strong enough to cause unwanted side reactions with the aldehyde or promote dehalogenation.

-

Protodehalogenation (Deiodination): This is a common side reaction where the iodine atom is replaced by a hydrogen atom, leading to the formation of 3-formylbenzoic acid. This can be exacerbated by certain bases, solvents (especially protic ones), or impurities.

-

Homocoupling: The self-coupling of the boronic acid partner to form a biaryl byproduct can reduce the yield of the desired cross-coupled product.

Q3: How do the electron-withdrawing groups on the aryl iodide affect the reaction?

The aldehyde and carboxylic acid groups are electron-withdrawing, which can influence the oxidative addition step of the catalytic cycle. Generally, electron-withdrawing groups can make the aryl halide more reactive towards oxidative addition. The reactivity of aryl halides in Suzuki coupling follows the order: I > Br > OTf >> Cl.[2] Your substrate, being an aryl iodide, is already the most reactive halide, which is advantageous.

Troubleshooting Guide

| Problem | Potential Cause(s) | Troubleshooting Strategy & Explanation |

| Low to No Product Formation | 1. Catalyst deactivation by the carboxylic acid.2. Inefficient catalyst/ligand system for this substrate.3. Ineffective base. | 1. Screen Catalysts and Ligands: Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands like SPhos or XPhos, often used with palladium precatalysts, are known to be effective for challenging substrates. For substrates with carboxylic acids, consider specialized catalysts like [PdCl2(NH2CH2COOH)2] which has shown success in aqueous media.2. Optimize the Base: Use a milder, non-nucleophilic base such as K3PO4 or Cs2CO3. These are often effective in promoting the reaction without causing significant side reactions.3. Solvent Selection: Anhydrous aprotic solvents like dioxane, THF, or toluene are often good choices. If using an aqueous system, ensure the pH is controlled to avoid side reactions. |

| Significant Protodehalogenation (Formation of 3-Formylbenzoic Acid) | 1. Presence of a hydride source (e.g., from solvent or base).2. Slow transmetalation relative to reductive elimination of a Pd-H species. | 1. Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Avoid protic solvents like alcohols if this is a persistent issue.2. Choice of Base: Avoid hydroxide and alkoxide bases which can be hydride sources. K3PO4 or Cs2CO3 are generally safer options.3. Ligand Effect: Bulky biarylphosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction. |

| Formation of Boronic Acid Homocoupling Product | 1. Inefficient oxidative addition of the aryl iodide.2. Slow transmetalation. | 1. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.2. Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling more than the desired cross-coupling.3. Catalyst Choice: Ensure you are using a highly active catalyst system to promote efficient turnover of the catalytic cycle. |

| Reaction Stalls Before Completion | 1. Catalyst decomposition (formation of palladium black).2. Insufficient base. | 1. Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from degrading the catalyst.2. Robust Ligands: Use ligands that form stable complexes with palladium, preventing precipitation.3. Base Equivalents: Ensure you are using a sufficient amount of base (typically 2-3 equivalents) to neutralize the newly formed acid and drive the reaction to completion. |

Experimental Protocols & Methodologies

General Workflow for Suzuki Coupling with 3-Formyl-5-iodobenzoic Acid

Recommended Starting Conditions for Screening

The following table provides a starting point for optimizing the reaction conditions for the Suzuki coupling of 3-Formyl-5-iodobenzoic acid with a generic arylboronic acid. It is highly recommended to perform a systematic screen of these parameters to find the optimal conditions for your specific substrate.

| Parameter | Condition A (Robust System) | Condition B (Aqueous System) | Condition C (Milder Base) |

| Catalyst | Pd2(dba)3 (2 mol%) | Pd(PPh3)4 (5 mol%) | [PdCl2(dppf)] (3 mol%) |

| Ligand | SPhos (4 mol%) | - | - |

| Base | K3PO4 (3 eq) | Na2CO3 (3 eq) | Cs2CO3 (2.5 eq) |

| Solvent | Dioxane | Dioxane/H2O (4:1) | THF |

| Temperature | 100 °C | 90 °C | 80 °C |